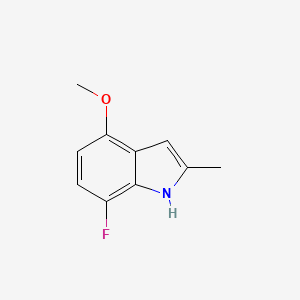

7-Fluoro-4-methoxy-2-methyl-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Fluoro-4-methoxy-2-methyl-1H-indole is a chemical compound with the molecular formula C10H10FNO. It has a molecular weight of 179.19 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10FNO/c1-6-5-7-9(13-2)4-3-8(11)10(7)12-6/h3-5,12H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure.Wissenschaftliche Forschungsanwendungen

Polarity and Lipophilicity in Fluorinated Compounds

A study on the polarity of partially fluorinated methyl groups, including indole derivatives, demonstrated how fluorination affects molecular lipophilicity. This research provides insights into the design of molecules with desired physical and chemical properties for pharmaceuticals and materials science (Huchet et al., 2013).

Antiviral Applications

Indole derivatives have been explored for their antiviral properties. One study highlighted a derivative's ability to interfere with HIV protein interactions, showcasing the potential for developing novel antiviral agents (Wang et al., 2003).

Chemical Synthesis and Characterization

Research on hydrazone derivatives of harmine involved the synthesis and structural characterization of indole compounds. This work contributes to the chemical understanding and potential applications of indole derivatives in synthetic chemistry (Amanzhan et al., 2020).

Fluorescent Properties for Sensing Applications

The synthesis and optical properties of fluorescent alkoxy-substituted indole derivatives were investigated, highlighting their potential in sensing and imaging applications due to their significant red-shifted fluorescence emission (Lô et al., 2014).

Antivirulence Against Pseudomonas Aeruginosa

A study identified 7-fluoroindole as a compound that inhibits biofilm formation and various virulence factors in Pseudomonas aeruginosa without affecting the growth of planktonic cells. This discovery opens up new avenues for treating bacterial infections by targeting virulence rather than growth (Lee et al., 2012).

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the activity of these targets, leading to their various biological effects .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their interaction with multiple targets . These pathways can lead to a variety of downstream effects, contributing to the compound’s diverse biological activities.

Result of Action

Given the wide range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

7-fluoro-4-methoxy-2-methyl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-6-5-7-9(13-2)4-3-8(11)10(7)12-6/h3-5,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEFOSKSUIPVLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2N1)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2860582.png)

![N-methyl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2860588.png)

![3-benzyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2860589.png)

[2-(pyridin-4-yl)ethyl]amine](/img/structure/B2860592.png)

![1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2860593.png)

![2-[[(Z)-3-(1-Benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2860595.png)